molecular formula C19H22O2 B5671202 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol

4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol

Cat. No. B5671202
M. Wt: 282.4 g/mol
InChI Key: IPHDZYSMEITSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol represents a chemical compound with significant interest in various scientific fields due to its unique structural characteristics and potential as a precursor in the synthesis of more complex molecules. This compound is part of a broader family of compounds where cyclohexanediyl rings are linked with phenol units, offering diverse chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol often involves complex organic synthesis routes, including the formation of cyclohexadiene rings, phenol units, and the precise introduction of methyl groups. Techniques and methods vary widely, focusing on optimizing yield, purity, and structural specificity (Nishino et al., 1991).

Molecular Structure Analysis

The molecular structure of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol and its derivatives has been extensively studied, revealing insights into the spatial arrangement, bond lengths, and angles critical for understanding its chemical behavior. X-ray crystallography has played a pivotal role in elucidating these structures, showing the cyclohexanediyl core's influence on the overall molecular conformation (Shuai et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol derivatives are diverse, encompassing a range of addition, substitution, and cycloaddition processes. These reactions underscore the compound's versatility as a chemical building block. Its properties, such as reactivity and stability, are influenced by the cyclohexanediyl ring's conformation and the electronic effects of the phenol groups (Mayr et al., 1993).

Physical Properties Analysis

The physical properties of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol, including melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. The compound's solid-state structure, for example, has been characterized to show specific molecular arrangements that influence its physical properties and reactivity (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of 4,4'-(4-methyl-1,1-cyclohexanediyl)diphenol, including acidity, basicity, and reactivity towards various reagents, are defined by its phenolic hydroxyl groups and the cyclohexanediyl core. These properties are pivotal in its role as a precursor for further chemical modifications and in forming complexes with metals or other organic compounds (Dolaz et al., 2009).

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methylcyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-14-10-12-19(13-11-14,15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,14,20-21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDZYSMEITSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.